molecular formula C11H7BrN2 B11868815 2-(Bromomethyl)quinoline-4-carbonitrile

2-(Bromomethyl)quinoline-4-carbonitrile

Cat. No.: B11868815
M. Wt: 247.09 g/mol
InChI Key: SUDPJVKEZGPOKY-UHFFFAOYSA-N
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Description

2-(Bromomethyl)quinoline-4-carbonitrile is a chemical compound with the molecular formula C11H7BrN2. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)quinoline-4-carbonitrile typically involves the bromination of quinoline derivatives. One common method is the bromination of (E)-1-allyl-4-hydroxy-2-oxo-N′-(pyridin-4-ylmethylene)-1,2-dihydroquinoline-3-carbohydrazide, which yields a light-orange crystalline perbromide precipitate. This precipitate is then heated to produce 2-(bromomethyl)-5-oxo-N′-(pyridin-4-ylmethylene)-2,5-dihydro-1H-oxazolo[3,2-a]quinoline-4 .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve similar bromination reactions, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)quinoline-4-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles.

    Oxidation and Reduction:

Common Reagents and Conditions

Common reagents for substitution reactions include nucleophiles such as amines and thiols. Oxidation reactions may involve reagents like potassium permanganate or chromium trioxide, while reduction reactions could use hydrogen gas in the presence of a palladium catalyst.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield quinoline derivatives with various functional groups attached to the methyl group.

Scientific Research Applications

2-(Bromomethyl)quinoline-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)quinoline-4-carbonitrile is not well-documented. as a quinoline derivative, it may interact with biological targets such as enzymes or receptors. The bromomethyl group could facilitate binding to these targets, potentially leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Bromomethyl)quinoline-4-carbonitrile is unique due to the presence of both a bromomethyl group and a carbonitrile group. These functional groups can participate in a variety of chemical reactions, making the compound versatile for different applications.

Properties

Molecular Formula

C11H7BrN2

Molecular Weight

247.09 g/mol

IUPAC Name

2-(bromomethyl)quinoline-4-carbonitrile

InChI

InChI=1S/C11H7BrN2/c12-6-9-5-8(7-13)10-3-1-2-4-11(10)14-9/h1-5H,6H2

InChI Key

SUDPJVKEZGPOKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)CBr)C#N

Origin of Product

United States

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